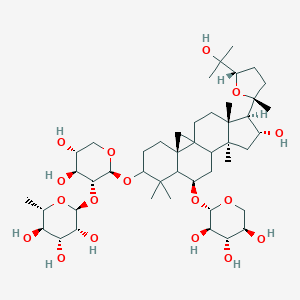
Mianserin 2-Oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Mianserin and its metabolites has been extensively studied. Mianserin is metabolized into several compounds, including desmethylmianserin, 8-hydroxymianserin, and Mianserin 2-Oxide through the action of human liver microsomes. These metabolic processes involve oxidation and demethylation reactions, with Mianserin 2-Oxide being one of the major oxidation products (Riley et al., 1989).
Molecular Structure Analysis
Molecular and crystal structure analysis has been pivotal in understanding Mianserin's pharmacological action. Studies have elucidated the molecular structure of Mianserin and its derivatives, providing insights into their interaction with biological targets. The stereochemistry and absolute configuration of Mianserin have been established through X-ray analysis, which is crucial for understanding the pharmacodynamics and pharmacokinetics of Mianserin and its metabolites, including Mianserin 2-Oxide (Ru & Feil, 1973).
Chemical Reactions and Properties
The chemical properties of Mianserin, including its metabolites, have been a subject of study to understand their pharmacological efficacy and metabolism. Mianserin's metabolism to Mianserin 2-Oxide involves N-oxidation, which is a common pathway for the biotransformation of many drugs in the liver. This metabolic pathway contributes to the pharmacological and toxicological profiles of Mianserin (Riley et al., 1989).
Physical Properties Analysis
The physical properties of Mianserin and its metabolites, including solubility, melting point, and stability, play a significant role in their pharmacokinetics and pharmacodynamics. These properties are influenced by the molecular structure and are critical for the drug's absorption, distribution, metabolism, and excretion.
Chemical Properties Analysis
Mianserin's chemical properties, such as its reactivity and interaction with biological molecules, are essential for its antidepressant activity. The transformation of Mianserin to Mianserin 2-Oxide and other metabolites affects its pharmacological activity and its interaction with neurotransmitter systems. Studies have shown that Mianserin 2-Oxide is inactive or only weakly active in most pharmacological tests, highlighting the importance of understanding the chemical properties of drug metabolites (Pinder & Delft, 1983).
Wissenschaftliche Forschungsanwendungen
Enhancing Ethanol Preference : Mianserin acts as a 5-HT(2) receptor antagonist and has been found to enhance the acquisition of ethanol preference in animal models, suggesting its role in influencing substance preference behaviors (Risinger & Oakes, 1996).
Treating Diabetic Neuropathic Pain : It improves diabetic neuropathic pain by increasing catecholamine levels and interacting with both adrenoceptors and opioid receptors, offering potential therapeutic benefits in pain management (Üçel, Can, Özkay, & Öztürk, 2015).
Antidepressant Properties : Chronic treatment with mianserin increases the maximal inositol phosphate response from alpha 1-adrenoceptor, which is indicative of its efficacy as an antidepressant without a strong beta-downregulatory effect (Nalepa & Vetulani, 1994).
Anti-5-Hydroxytryptamine Agent : Mianserin hydrochloride is effective in counteracting tryptamine-induced responses in animal studies, demonstrating its potential as an anti-5-hydroxytryptamine agent (Vargaftig et al., 1971).
Therapeutic Ratio and Metabolites : It has an optimal therapeutic ratio of antidepressant-like activity versus sedative properties. Its pharmacologically active metabolites, such as desmethylmianserin and 8-hydroxymianserin, contribute to its therapeutic role (Pinder & van Delft, 1983).
Treatment for Elderly and Suicidal Patients : Due to its favorable side effects and low toxicity, mianserin is considered suitable for treating elderly and suicidal patients, offering a safer alternative to other antidepressants (Demling, 1993).
Efficacy in Delirium Treatment : It has been effective in treating behavioral and sleep-wake disturbances in aged patients with delirium, with minimal side effects (Uchiyama, Tanaka, Isse, & Toru, 1996).
Reducing Depression, Anxiety, and Insomnia Symptoms : Mianserin is used to alleviate symptoms of depression, anxiety, and insomnia, and is noted for its low potential for adverse drug interactions (Gładka & Rymaszewska, 2022).
Safety in Overdosage : Compared to tricyclic antidepressants, it offers advantages in terms of fewer side effects, lack of cardiotoxicity, and greater safety in overdosage (Marshall, 1983).
Increasing Lifespan in C. elegans : Mianserin, when given during adulthood, can increase the lifespan of Caenorhabditis elegans, possibly mimicking a physiological state associated with dietary restriction (Petrascheck, Ye, & Buck, 2009).
Safety And Hazards
Mianserin, the parent compound of Mianserin 2-Oxide, is suspected of damaging fertility and the unborn child . It also causes damage to organs, specifically the central nervous system . When handling Mianserin 2-Oxide, appropriate safety measures should be taken, such as wearing gloves, glasses, and lab coats, and avoiding inhalation, ingestion, or skin contact .
Eigenschaften
IUPAC Name |
5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXWJOYXVNLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891482 | |
| Record name | Mianserin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mianserin 2-Oxide | |
CAS RN |
62510-46-7 | |
| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mianserin 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mianserin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIANSERIN 2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)


![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)

